molecular formula C13H14ClN3O B213775 N-(3-chlorophenyl)-1-ethyl-5-methyl-4-pyrazolecarboxamide

N-(3-chlorophenyl)-1-ethyl-5-methyl-4-pyrazolecarboxamide

Cat. No. B213775
M. Wt: 263.72 g/mol
InChI Key: RBROYMGARYVJQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-1-ethyl-5-methyl-4-pyrazolecarboxamide, commonly known as Celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat various inflammatory conditions, including arthritis, acute pain, and menstrual cramps. Celecoxib is the first of a class of drugs known as COX-2 inhibitors that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins, a group of chemicals that cause inflammation and pain.

Scientific Research Applications

Antimicrobial and Anticancer Activities

  • A study by Hafez et al. (2016) investigated novel pyrazole derivatives, including N-(3-chlorophenyl)-1-ethyl-5-methyl-4-pyrazolecarboxamide, for their potential antimicrobial and anticancer properties. The synthesized compounds showed significant activity, with some exhibiting higher anticancer activity than the reference drug, doxorubicin (Hafez, H., El-Gazzar, A. R. B. A., & Al-Hussain, S., 2016).

Computational Design and Analysis

  • Singh et al. (2009) conducted a computational design and structure-activity relationship study on derivatives of N-(3-chlorophenyl)-1-ethyl-5-methyl-4-pyrazolecarboxamide. The research aimed to optimize the inhibition of protein kinases, contributing to the understanding of candidate drugs' properties and effects on the human body (Singh, Y., Tomar, A., Das, R., & Singh, R., 2009).

Protective Effects Against Oxidative Stress

  • Soliman et al. (2019) studied a novel pyrazolecarboxamide derivative for its protective effects against lead nitrate-induced oxidative stress and DNA damage in Clarias gariepinus. The study found that the pyrazole derivative effectively reversed biochemical alterations, antioxidant biomarkers, lipid peroxidation, hepatic DNA damage, and histopathological changes induced by lead nitrate (Soliman, H., Hamed, M., Lee, J.-S., & Sayed, A., 2019).

Antiproliferative and Apoptotic Properties

Molecular Interaction Studies

  • Shim et al. (2002) explored the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. This study provided insights into the binding interactions and pharmacophore models for CB1 receptor ligands, contributing to the understanding of receptor-ligand interactions in cannabinoid research (Shim, J., Welsh, W., Cartier, E., Edwards, J., & Howlett, A., 2002).

properties

Product Name

N-(3-chlorophenyl)-1-ethyl-5-methyl-4-pyrazolecarboxamide

Molecular Formula

C13H14ClN3O

Molecular Weight

263.72 g/mol

IUPAC Name

N-(3-chlorophenyl)-1-ethyl-5-methylpyrazole-4-carboxamide

InChI

InChI=1S/C13H14ClN3O/c1-3-17-9(2)12(8-15-17)13(18)16-11-6-4-5-10(14)7-11/h4-8H,3H2,1-2H3,(H,16,18)

InChI Key

RBROYMGARYVJQW-UHFFFAOYSA-N

SMILES

CCN1C(=C(C=N1)C(=O)NC2=CC(=CC=C2)Cl)C

Canonical SMILES

CCN1C(=C(C=N1)C(=O)NC2=CC(=CC=C2)Cl)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chlorophenyl)-1-ethyl-5-methyl-4-pyrazolecarboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(3-chlorophenyl)-1-ethyl-5-methyl-4-pyrazolecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(3-chlorophenyl)-1-ethyl-5-methyl-4-pyrazolecarboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(3-chlorophenyl)-1-ethyl-5-methyl-4-pyrazolecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(3-chlorophenyl)-1-ethyl-5-methyl-4-pyrazolecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(3-chlorophenyl)-1-ethyl-5-methyl-4-pyrazolecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.